molecular formula C13H14ClN5OS3 B14993442 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14993442
M. Wt: 387.9 g/mol
InChI Key: GSSABYBTSXSPHV-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group, a chlorine atom, and two sulfanyl groups attached to different positions on the ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the thiadiazole intermediate with an allyl halide in the presence of a base such as sodium hydride.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine derivative with a chloroacetic acid derivative under basic conditions.

    Coupling of the Thiadiazole and Pyrimidine Rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as an enzyme inhibitor. The presence of the thiadiazole and pyrimidine rings makes it a candidate for binding to active sites of enzymes, thereby modulating their activity.

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides. Its unique structure allows for the development of compounds with specific biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the thiadiazole and pyrimidine rings allows for specific interactions with biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(prop-2-en-1-ylsulfanyl)aniline: This compound shares the prop-2-en-1-ylsulfanyl group but lacks the thiadiazole and pyrimidine rings.

    5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: This compound contains a similar sulfanyl group and a chlorine atom but has a triazine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of the thiadiazole and pyrimidine rings, along with the presence of both prop-2-en-1-ylsulfanyl and propylsulfanyl groups. This unique structure allows for specific interactions with biological targets, making it a versatile compound in various fields of scientific research.

Properties

Molecular Formula

C13H14ClN5OS3

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H14ClN5OS3/c1-3-5-21-11-15-7-8(14)9(16-11)10(20)17-12-18-19-13(23-12)22-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,17,18,20)

InChI Key

GSSABYBTSXSPHV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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